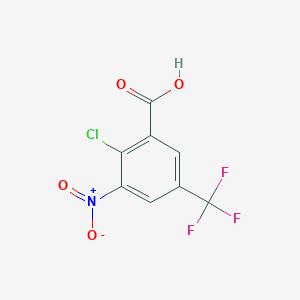

2-chloro-3-nitro-5-(trifluoromethyl)benzoic Acid

Vue d'ensemble

Description

2-chloro-3-nitro-5-(trifluoromethyl)benzoic Acid is a useful research compound. Its molecular formula is C8H3ClF3NO4 and its molecular weight is 269.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid (C8H3ClF3NO4), a compound with notable chemical properties, has been studied for its biological activity, particularly in the context of antimicrobial and antitumor effects. This article reviews its biological activity based on diverse research findings, including anti-mycobacterial properties, potential applications in treating Alzheimer's disease, and structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. Its molecular structure is characterized by the presence of chlorine and nitro groups, which play significant roles in its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits limited anti-mycobacterial activity. In studies evaluating its effectiveness against Mycobacterium smegmatis and Mycobacterium abscessus, no growth inhibition was observed at concentrations up to 100 µM . This suggests that while the compound may not be effective against these strains, it could have potential as a scaffold for developing more potent derivatives.

2. Inhibition of β-Secretase (BACE)

The compound has been investigated for its role in inhibiting β-secretase (BACE), an enzyme implicated in Alzheimer's disease pathology. By inhibiting BACE, this compound may reduce the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease . The inhibition mechanism involves the structural modification of related benzazole derivatives that have shown promise in reducing amyloid accumulation in preclinical studies.

Case Studies

Study on Anti-mycobacterial Activity :

A study conducted by Richter et al. evaluated the anti-mycobacterial properties of derivatives synthesized from this compound. The results indicated no significant inhibition against M. smegmatis or M. abscessus, suggesting that modifications to the core structure might be necessary to enhance activity against mycobacterial infections .

Alzheimer's Disease Research :

In a patent application discussing benzazole derivatives, it was noted that compounds similar to this compound could inhibit BACE and potentially serve as therapeutic agents for Alzheimer's disease . These findings highlight the importance of further exploring this compound's derivatives for neuroprotective applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C8H3ClF3NO4 |

| Molecular Weight | 269.56 g/mol |

| Crystal Structure | Triclinic, P1 |

| Cell Parameters | a = 4.7297 Å |

| b = 7.8993 Å | |

| c = 13.044 Å | |

| Density | 1.916 Mg m−3 |

Applications De Recherche Scientifique

Reactivity

The trifluoromethyl group enhances the compound's stability and lipophilicity, making it suitable for various chemical reactions and biological applications. It can undergo nucleophilic substitutions and is often used as an intermediate in synthesizing more complex molecules.

Medicinal Chemistry

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid is primarily recognized for its role in developing antitubercular agents. It serves as a precursor for synthesizing benzothiazinones (BTZs), a promising class of drugs targeting Mycobacterium tuberculosis.

Antitubercular Activity

- Mechanism of Action : The benzothiazinones derived from this compound inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), crucial for mycobacterial cell wall synthesis. This inhibition disrupts the growth of M. tuberculosis .

- Case Studies : Research demonstrates that derivatives synthesized from this compound exhibit significant activity against various mycobacterial strains .

Synthetic Organic Chemistry

The compound is utilized as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Synthesis Pathways

- Functionalization : It can be converted into different derivatives through reactions with nucleophiles like piperidine, leading to compounds with enhanced biological activities .

- Comparison with Similar Compounds : Its unique combination of functional groups makes it distinct from similar compounds like 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, which may lack specific biological activities .

Material Science

In industrial applications, this compound is used to produce specialty chemicals with specific properties such as high thermal stability and resistance to degradation.

Data Table: Comparison of Biological Activities

| Compound Name | Activity Against M. tuberculosis | Notable Features |

|---|---|---|

| This compound | High | Precursor for BTZs |

| Benzothiazinone Derivative A | Moderate | Targets DprE1 |

| Benzothiazinone Derivative B | High | Enhanced potency compared to parent compound |

Propriétés

IUPAC Name |

2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO4/c9-6-4(7(14)15)1-3(8(10,11)12)2-5(6)13(16)17/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRPKTROFCUEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435413 | |

| Record name | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22227-59-4 | |

| Record name | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the structural characterization of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid in the development of antitubercular drugs?

A1: The study focuses on characterizing the crystal and molecular structures of this compound and its corresponding benzamide derivative []. These compounds serve as precursors for synthesizing 8-nitro-1,3-benzothiazin-4-ones, a class of potential antituberculosis drug candidates. Understanding the structural features of these precursors is crucial for:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.